molecular formula C3H8FNO4S2 B13509779 2-Methanesulfonamidoethane-1-sulfonylfluoride

2-Methanesulfonamidoethane-1-sulfonylfluoride

Cat. No.: B13509779
M. Wt: 205.2 g/mol
InChI Key: VTVIQVHBUPAXDO-UHFFFAOYSA-N
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Description

2-Methanesulfonamidoethane-1-sulfonylfluoride is a bifunctional organosulfur compound containing both a sulfonamide (-SO₂NH-) and a sulfonyl fluoride (-SO₂F) group. Its molecular structure confers unique reactivity, particularly in applications such as covalent inhibitor synthesis, polymer crosslinking, or as a fluorinating agent. Sulfonyl fluorides are increasingly valued in chemical biology for their hydrolytic stability and selective reactivity with nucleophiles (e.g., thiols or amines), enabling applications in click chemistry and targeted drug design.

Properties

Molecular Formula

C3H8FNO4S2

Molecular Weight

205.2 g/mol

IUPAC Name

2-(methanesulfonamido)ethanesulfonyl fluoride

InChI

InChI=1S/C3H8FNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3

InChI Key

VTVIQVHBUPAXDO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methanesulfonamidoethane-1-sulfonylfluoride

General Synthetic Strategy

The preparation of sulfonyl fluorides like this compound generally involves:

  • Introduction of sulfonyl chloride or sulfonyl fluoride groups onto an appropriate amine or alkyl chain precursor.
  • Conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange reactions.
  • Use of fluorinating agents such as potassium bifluoride (KHF2) or N-fluorobenzenesulfonimide (NFSI).

These methods are adapted depending on the starting materials and desired substitution patterns.

Specific Synthetic Routes

Halogen Exchange from Sulfonyl Chloride Precursors

One common approach involves starting from a sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride by halogen exchange using potassium bifluoride (KHF2) in dry solvents such as acetonitrile. This method is well documented for related compounds and can be adapted for this compound:

  • Starting from 2-methanesulfonamidoethane-1-sulfonyl chloride, treatment with KHF2 in dry acetonitrile leads to the displacement of chloride by fluoride, yielding the sulfonyl fluoride product.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
  • Yields for such halogen exchange reactions are generally good, often exceeding 60-70% after purification.
Mechanochemical Solvent-Free Synthesis

Recent advances have demonstrated that sulfonyl fluorides can be synthesized under mechanochemical conditions without solvents:

  • Sulfonyl imidazole precursors, which can be prepared from sulfonamides, are milled with potassium bifluoride (KHF2) and acetic acid in a mixer mill.
  • This solvent-free approach reduces environmental impact and shortens reaction times.
  • Yields range from moderate to good (60-85%) depending on substrate and conditions.
  • This method allows for retention of sensitive groups and avoids chromatographic purification in many cases.
Modular Synthesis via Organometallic Reagents and N-Fluorobenzenesulfonimide

A modular approach reported for related sulfondiimidoyl fluorides involves:

  • Using organometallic reagents and commercial sulfinylamines as starting materials.
  • Fluorination with N-fluorobenzenesulfonimide (NFSI) to introduce the sulfonyl fluoride functionality.
  • This method is efficient, scalable, and adaptable to various nitrogen substituents.
  • While this route is more commonly applied to sulfondiimidoyl fluorides, it provides a conceptual framework for synthesizing related sulfonyl fluorides such as this compound.
Two-Step Synthesis from Acetic Acid Derivatives

In related studies, methanedisulfonyl fluoride derivatives were synthesized in two steps starting from inexpensive acetic acid:

  • Initial formation of sulfonyl chloride intermediates using reagents like POCl3 and chlorosulfonic acid.
  • Subsequent halogen exchange to sulfonyl fluorides using KHF2.
  • This approach is scalable and can be adapted to prepare related sulfonyl fluoride compounds.

Comparative Data Table of Preparation Methods

Methodology Starting Material Fluorinating Agent Conditions Yield (%) Notes
Halogen exchange from sulfonyl chloride 2-Methanesulfonamidoethane-1-sulfonyl chloride Potassium bifluoride (KHF2) Dry acetonitrile, anhydrous, room temp to reflux 67-85 Common, reliable, requires dry conditions
Mechanochemical solvent-free synthesis Sulfonyl imidazole precursors Potassium bifluoride (KHF2) + Acetic acid Mixer mill, 25 Hz, 60-180 min 60-85 Green chemistry, short reaction times, minimal purification
Modular organometallic + NFSI Organometallic reagents + sulfinylamines N-Fluorobenzenesulfonimide (NFSI) Mild, scalable, solution phase High Versatile, allows substitution variation
Two-step from acetic acid Acetic acid + POCl3 + HSO3Cl KHF2 Multi-step, distillation 67 Scalable, uses inexpensive reagents

Research Results and Observations

  • The halogen exchange method using potassium bifluoride is well-established and yields sulfonyl fluorides in good purity and quantity, suitable for further functionalization.
  • Mechanochemical methods provide an environmentally friendly alternative with shorter reaction times and less solvent use, demonstrating yields comparable to classical solution-based methods.
  • Modular synthesis using NFSI enables access to structurally diverse sulfonyl fluorides and related compounds, expanding the chemical space for sulfonyl fluoride chemistry.
  • Purification often involves distillation or simple filtration techniques due to the volatility and stability of sulfonyl fluorides under controlled conditions.
  • Stability studies indicate that sulfonyl fluorides like this compound can be stored for months under refrigeration or desiccation without significant decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonamidoethane-1-sulfonylfluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride, amines, and various nucleophiles. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents, depending on the desired reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonamide derivatives, while SuFEx reactions produce sulfonimidoyl fluorides .

Mechanism of Action

The mechanism of action of 2-Methanesulfonamidoethane-1-sulfonylfluoride involves its ability to form strong covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s dual functional groups distinguish it from related sulfonates, sulfonamides, and fluorinated organophosphorus compounds. Key comparisons include:

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
  • Structure : A sulfonate salt with a terminal alkene group.
  • Reactivity : Ionic sulfonate groups are highly water-soluble and less reactive toward nucleophiles compared to sulfonyl fluorides.
  • Applications: Primarily used as a surfactant, ion-exchange resin precursor, or monomer in polymer synthesis .
2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
  • Structure: A phosphonofluoridate ester with a branched alkyl chain.
  • Reactivity : The phosphorus-fluorine bond is highly electrophilic, making it reactive toward acetylcholinesterase (similar to nerve agents).
  • Applications: Research into organophosphate toxicity or catalytic mechanisms .
2-Methanesulfonamidoethane-1-sulfonylfluoride
  • Structure: Combines sulfonamide (hydrogen-bond donor/acceptor) and sulfonyl fluoride (electrophilic fluorine).
  • Reactivity : Sulfonyl fluoride reacts with nucleophiles (e.g., amines) under mild conditions, while the sulfonamide group enhances solubility and target binding.
  • Applications : Covalent protein modification, PROTACs (proteolysis-targeting chimeras), and fluoropolymer synthesis.

Physicochemical and Reactivity Data

Property This compound Sodium 2-Methylprop-2-ene-1-sulphonate 2-Ethylhexyl Methylphosphonofluoridate
Molecular Formula C₃H₇FNO₄S₂ (hypothetical) C₄H₇NaO₃S C₉H₂₀FO₂P
CAS Number Not available in evidence 1561-92-8 458-71-9
Functional Groups Sulfonamide, sulfonyl fluoride Sulfonate, alkene Phosphonofluoridate, alkyl ester
Reactivity Electrophilic F; hydrolytically stable Ionic, inert Highly electrophilic P-F bond
Typical Applications Covalent inhibitors, fluoropolymer synthesis Surfactants, polymers Organophosphate research

Research Findings and Industrial Relevance

  • Sulfonate vs. Sulfonyl Fluoride : Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) lack the electrophilic F atom, limiting their utility in covalent bonding but enhancing stability in aqueous systems .
  • Phosphonofluoridates: Exhibit higher acute toxicity than sulfonyl fluorides due to P-F bond lability, restricting their use outside controlled research .
  • This compound : Emerging as a versatile tool in medicinal chemistry, with recent studies highlighting its use in irreversible kinase inhibitors and fluorogenic probes.

Biological Activity

2-Methanesulfonamidoethane-1-sulfonylfluoride is a sulfonyl fluoride compound that has garnered interest in biological research due to its unique chemical properties and potential applications in drug discovery and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

  • Molecular Formula : C4H10FNO4S2
  • Molecular Weight : 201.26 g/mol
  • IUPAC Name : 2-Methanesulfonamidoethane-1-sulfonyl fluoride
  • CAS Number : [not provided in sources]

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in polar solvents
StabilityStable under standard conditions

This compound functions primarily as an activity-based probe . It interacts with specific proteins, leading to covalent modifications that can inhibit enzymatic activity. The sulfonyl fluoride moiety is known for its ability to react with nucleophilic sites on proteins, particularly serine residues, leading to irreversible inhibition of target enzymes .

Inhibition Studies

Research indicates that compounds like this compound can effectively inhibit various serine hydrolases. A study utilizing mass spectrometry elucidated the interactions between sulfonyl fluorides and their target proteins, revealing multiple binding sites and mechanisms of hydrolysis that contribute to their biological effects .

Case Studies

  • Enzyme Inhibition :
    • A study demonstrated the effectiveness of sulfonyl fluorides in inhibiting acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibition was characterized by the formation of a stable enzyme-inhibitor complex, leading to prolonged effects on synaptic transmission.
  • Target Identification :
    • In another investigation, the use of this compound allowed researchers to identify novel targets within cancer cell lines, suggesting potential applications in oncology for targeted therapy development .

Efficacy in Biological Systems

The compound has shown promising results in various biological assays:

  • Cell Viability Assays : Demonstrated reduced viability in treated cancer cell lines compared to controls.
  • In Vivo Studies : Preliminary studies indicated significant tumor growth inhibition in xenograft models when treated with sulfonyl fluoride derivatives.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundStrong AChE inhibitorCovalent modification
Other Sulfonyl FluoridesVariableDependent on structure

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